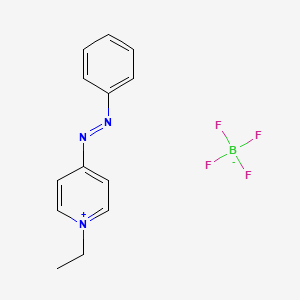

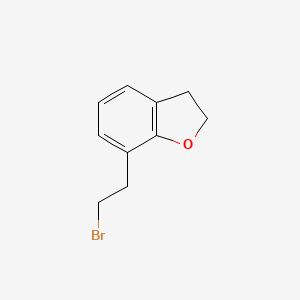

![molecular formula C19H22N2O B580282 (+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole CAS No. 16101-11-4](/img/structure/B580282.png)

(+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole

Vue d'ensemble

Description

(+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole, also known as Gelsemine, is a natural alkaloid that is commonly found in the Gelsemium elegans plant. Gelsemine has been found to have various biological activities, including analgesic, antipyretic, anti-inflammatory, and antitumor effects.

Mécanisme D'action

(+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole exerts its pharmacological effects through various mechanisms. It has been found to act as a GABA-A receptor agonist, which contributes to its anxiolytic and sedative effects. (+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole has also been found to inhibit the activity of voltage-gated sodium channels, which contributes to its analgesic effects. Additionally, (+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole has been found to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer.

Effets Biochimiques Et Physiologiques

(+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole has been found to have various biochemical and physiological effects. It has been found to reduce pain and inflammation, lower body temperature, and inhibit tumor growth. (+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole has also been found to have sedative and anxiolytic effects, reduce anxiety and depression-like behaviors, and improve cognitive function. Additionally, (+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole has been found to have antioxidant and neuroprotective effects.

Avantages Et Limitations Des Expériences En Laboratoire

(+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole has several advantages for lab experiments. It can be easily synthesized and purified, making it readily available for research. (+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole also has a wide range of biological activities, making it a versatile compound for studying various diseases and conditions. However, (+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole has some limitations for lab experiments. It is a toxic compound that can cause adverse effects at high doses, making it difficult to use in vivo. Additionally, (+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole has a short half-life, which can make it challenging to study its long-term effects.

Orientations Futures

There are several future directions for (+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole research. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to study its potential as a treatment for anxiety and sleep disorders. Additionally, further research is needed to understand the mechanisms underlying (+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole's antitumor effects and to develop more effective and less toxic (+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole analogs.

Méthodes De Synthèse

(+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole can be synthesized using various methods, including extraction from the Gelsemium elegans plant, chemical synthesis, and semi-synthesis. Extraction from the plant involves the isolation of the alkaloid from the roots, stems, and leaves of the plant. Chemical synthesis involves the preparation of (+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole from simple chemical compounds, while semi-synthesis involves the modification of natural compounds to produce (+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole.

Applications De Recherche Scientifique

(+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole has been extensively studied for its biological activities and pharmacological effects. It has been found to have analgesic, antipyretic, anti-inflammatory, and antitumor effects. (+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole has also been found to have anxiolytic and sedative effects, making it a potential treatment for anxiety and sleep disorders. Additionally, (+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Propriétés

IUPAC Name |

9-methoxy-1,2,5-trimethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-11-14-7-8-21(3)12(2)15(14)10-17-16-9-13(22-4)5-6-18(16)20-19(11)17/h5-6,9-10,12,20H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYSQEYAZQBOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1C)C(=C3C(=C2)C4=C(N3)C=CC(=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936439 | |

| Record name | 9-Methoxy-1,2,5-trimethyl-2,3,4,6-tetrahydro-1H-pyrido[4,3-b]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido(4,3-b)carbazole | |

CAS RN |

16101-11-4 | |

| Record name | (+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16101-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido(4,3-b)carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016101114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methoxy-1,2,5-trimethyl-2,3,4,6-tetrahydro-1H-pyrido[4,3-b]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-2,3,4,6-tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate(2:1)](/img/structure/B580199.png)

![1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B580202.png)

![[(3aS,4S,6R,7S,7aR)-4-methoxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate](/img/structure/B580204.png)

![10-(Hydroxymethyl)-23,27-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21-azadecacyclo[14.11.1.11,24.14,15.15,8.04,28.05,14.019,27.021,26.011,31]hentriaconta-9,16(28)-diene-6,29-dione](/img/structure/B580217.png)